

Application Notes and Protocols for JNK Inhibitor SP600125

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The compound "Jun11165" could not be identified through publicly available resources and may be a non-standard nomenclature or an internal compound identifier. The following application notes and protocols are provided for the well-characterized and widely used c-Jun N-terminal kinase (JNK) inhibitor, SP600125, as a representative example for researchers interested in studying the JNK signaling pathway.

Supplier and Purchasing Information

Researchers can acquire SP600125 from various commercial suppliers. It is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.



Supplier	Catalog Number	Purity	Formulation	Typical Quantity
Cayman Chemical	10010466	≥98%	A crystalline solid	1 mg, 5 mg, 10 mg
Tocris Bioscience	1496	>99%	A crystalline solid	10 mg, 50 mg
Selleck Chemicals	S1460	>99%	A crystalline solid	10 mM/1 mL in DMSO, 50 mg, 100 mg
MedChemExpres s	HY-12041	99.89%	A crystalline solid	10 mM/1 mL in DMSO, 5 mg, 10 mg, 50 mg, 100 mg

Note: This information is subject to change. Please refer to the suppliers' websites for the most current product details and pricing.

Quantitative Data for SP600125

SP600125 is a potent, selective, and reversible inhibitor of JNK isoforms. The following table summarizes its inhibitory activity against various kinases.



Target Kinase	IC50 (nM)	Ki (nM)	Notes
JNK1	40	190	ATP-competitive inhibitor.
JNK2	40	-	
JNK3	90	-	
p38-α	>10,000	-	Demonstrates selectivity over other MAP kinases.
ERK1	>10,000	-	
LCK	>10,000	-	_
MEK1	>10,000	-	_

IC50 and Ki values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols General Handling and Storage

- Reconstitution: For a 10 mM stock solution, dissolve 1 mg of SP600125 (MW: 220.23 g/mol) in 454 μL of anhydrous DMSO.
- Storage: Store the solid compound at -20°C. Aliquot the reconstituted stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Inhibition of c-Jun Phosphorylation in Cultured Cells

This protocol describes how to assess the inhibitory effect of SP600125 on the phosphorylation of c-Jun, a direct downstream target of JNK.

Materials:



- Cell line of interest (e.g., HeLa, HEK293)
- Complete cell culture medium
- SP600125 stock solution (10 mM in DMSO)
- Stimulus to activate the JNK pathway (e.g., Anisomycin, UV-C irradiation, TNF-α)
- Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

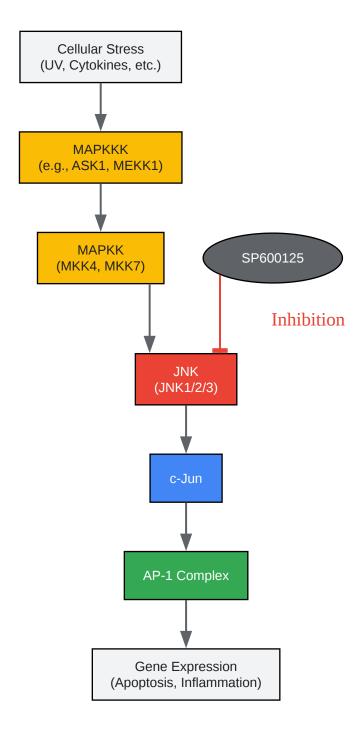
- Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- Pre-treatment with SP600125: The following day, replace the medium with fresh medium containing the desired concentration of SP600125 (e.g., 10, 20, 50 μM) or DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.
- Stimulation: Add the JNK pathway activator (e.g., 10 μg/mL Anisomycin for 30 minutes) to the wells.



- Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 μ L of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
- Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- Western Blotting:
 - Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis: To confirm equal protein loading and to normalize the phospho-c-Jun signal, strip the membrane and re-probe with antibodies against total c-Jun and a loading control like β-actin.

Signaling Pathway and Workflow Diagrams

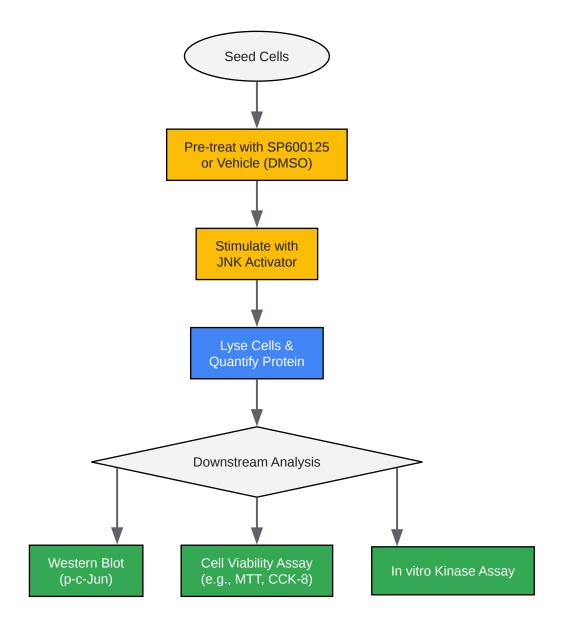




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Caption: The JNK signaling pathway is activated by stress signals, leading to the activation of transcription factors like c-Jun.





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Caption: A general experimental workflow for evaluating the efficacy of a JNK inhibitor like SP600125 in a cell-based model.

 To cite this document: BenchChem. [Application Notes and Protocols for JNK Inhibitor SP600125]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378955#jun11165-supplier-and-purchasing-information-for-research]

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